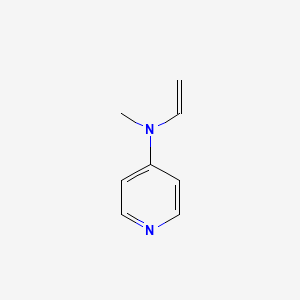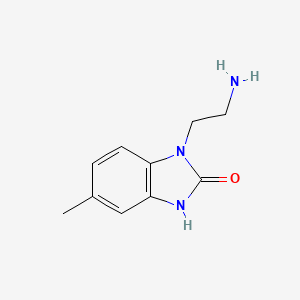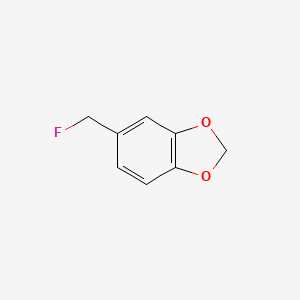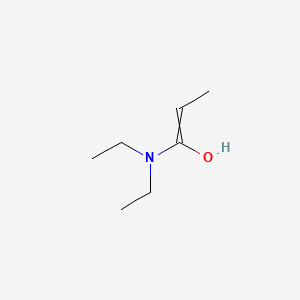
4-Chloro-3-hydroxy-1-methylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-hydroxy-1-methylpyridin-2-one is a heterocyclic compound with a pyridine ring substituted with a chlorine atom, a hydroxyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-1-methylpyridin-2-one typically involves the chlorination of 3-hydroxy-1-methylpyridin-2-one. One common method is the reaction of 3-hydroxy-1-methylpyridin-2-one with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the substitution of the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-hydroxy-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxo-1-methylpyridin-2-one.
Reduction: Formation of 3-hydroxy-1-methylpyridin-2-one.
Substitution: Formation of 4-substituted derivatives, such as 4-amino-3-hydroxy-1-methylpyridin-2-one.
Applications De Recherche Scientifique
4-Chloro-3-hydroxy-1-methylpyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-hydroxy-1-methylpyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydroxyl and chlorine substituents play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methoxy-2-methylpyridine: Similar structure but with a methoxy group instead of a hydroxyl group.
4-Chloro-3-hydroxy-2-methylpyridine: Similar structure but with a different position of the methyl group.
4-Chloro-3-hydroxy-1-ethylpyridin-2-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-Chloro-3-hydroxy-1-methylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a chlorine atom, a hydroxyl group, and a methyl group on the pyridine ring makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H6ClNO2 |
|---|---|
Poids moléculaire |
159.57 g/mol |
Nom IUPAC |
4-chloro-3-hydroxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c1-8-3-2-4(7)5(9)6(8)10/h2-3,9H,1H3 |
Clé InChI |
OWNKZQMDQKLEGM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C(C1=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)












